Tetraethyl Difluoromethylenebisphosphonate

Overview

Description

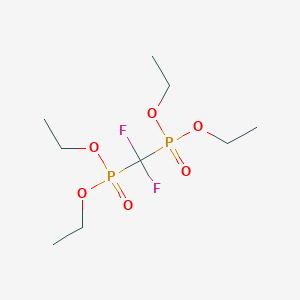

Tetraethyl difluoromethylenebisphosphonate (CAS 78715-58-9) is a fluorinated bisphosphonate ester with the molecular formula C₉H₂₀F₂O₆P₂ and a molecular weight of 324.196 g/mol. Its structure features a difluoromethylene (-CF₂-) bridge connecting two phosphonate groups, each esterified with ethyl groups. Key physical properties include a density of 1.238 g/cm³, a boiling point of 332.4°C, and a flash point of 154.8°C . This compound is notable for its electronegative fluorine substituents, which enhance the electron-withdrawing effects on adjacent phosphate groups, mimicking pyrophosphate structures in biological systems . Such properties make it valuable in medicinal chemistry, particularly in designing enzyme inhibitors and nucleotide analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of difluoromethylene-bis-phosphonic acid tetraethyl ester typically involves the reaction of diethyl phosphite with difluoromethylene chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of difluoromethylene-bis-phosphonic acid tetraethyl ester is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Difluoromethylene-bis-phosphonic acid tetraethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form difluoromethylene-bis-phosphonic acid.

Reduction: Reduction reactions can convert it into simpler phosphonic acid derivatives.

Substitution: It can undergo substitution reactions where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives and substituted phosphonates, which have applications in different fields .

Scientific Research Applications

Synthesis of Nucleotide Analogs

One of the primary applications of tetraethyl difluoromethylenebisphosphonate is in the synthesis of nucleotide analogs, particularly 5′-triphosphate and 5′-diphosphate mimics. These analogs are crucial for studying enzymatic processes involving nucleotides, such as those catalyzed by transcriptases and glycerol kinases .

Case Study: Synthesis of ADPr and CDP Analogs

Recent research demonstrated an efficient method for synthesizing unsymmetrical difluoromethylene bisphosphonates using this compound as a key reagent. This method involves a stepwise functionalization process that allows for the creation of close bioisosteres of naturally occurring pyrophosphate molecules, including:

- ADPr (Adenosine Diphosphate Ribose)

- CDP-glycerol

- CDP-ribitol

The synthesis utilizes a combination of selective demethylation and condensation reactions, showcasing the versatility of this compound in generating complex biomolecules .

Inhibition Studies

This compound has also been investigated for its potential inhibitory effects on various enzymes. The synthesized nucleotide analogs can serve as competitive inhibitors for enzymes such as:

- Glycerol Kinase : Important in glycerol metabolism.

- Transcriptases : Involved in RNA synthesis.

These studies are vital for understanding enzyme mechanisms and developing therapeutic agents targeting specific biochemical pathways .

Summary Table of Applications

| Application | Description |

|---|---|

| Synthesis of Nucleotide Analogs | Intermediate for creating 5′-triphosphate and 5′-diphosphate mimics for biochemical studies. |

| Enzyme Inhibition Studies | Investigated as a competitive inhibitor for glycerol kinase and transcriptases. |

| Bioactive Compound Development | Used to synthesize close analogs of biologically important molecules like ADPr and CDP derivatives. |

Mechanism of Action

The mechanism of action of difluoromethylene-bis-phosphonic acid tetraethyl ester involves its interaction with specific molecular targets, such as enzymes. The difluoromethylene bridge provides stability and resistance to hydrolysis, making it an effective inhibitor of certain enzymes. This stability allows it to interact with the active sites of enzymes, blocking their activity and thereby affecting various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Bisphosphonates

Tetraethyl Methylenediphosphonate (CAS 1660-94-2)

- Structure : Contains a methylene (-CH₂-) bridge instead of -CF₂-.

- Molecular Formula : C₉H₂₂O₆P₂; Molecular Weight : 288.21 g/mol.

- Physical Properties : Lower density (1.19 g/cm³) and boiling point (~300°C) compared to its fluorinated counterpart .

- Chemical Behavior : The absence of fluorine reduces electron-withdrawing effects, leading to weaker acidity (pKa ~2.5 vs. ~1.8 for difluoro derivatives) . This compound is used as a precursor for anti-inflammatory and anticancer agents but shows lower metabolic stability due to susceptibility to enzymatic hydrolysis .

Tetraisopropyl Difluoromethylenebisphosphonate

- Structure : Similar -CF₂- bridge but with bulkier isopropyl ester groups.

- Molecular Formula : C₁₃H₂₉F₂O₆P₂; Molecular Weight : 404.29 g/mol.

- Key Differences : The isopropyl groups increase steric hindrance, reducing reactivity in nucleophilic substitutions compared to ethyl esters. This enhances lipophilicity (logP ~2.1 vs. ~1.5 for tetraethyl), improving membrane permeability in drug delivery applications .

Tetraethyl Vinylidenebisphosphonate

- Structure : Features a vinylidene (-C=CH₂) bridge.

- Reactivity : The unsaturated bond enables participation in Michael additions and cycloadditions, making it a versatile synthon for synthesizing heterocyclic bisphosphonates .

- Applications : Used to prepare bisphosphonate derivatives with antiresorptive activity, though its lack of fluorine limits mimicry of natural pyrophosphate motifs .

Comparative Analysis of Key Properties

| Property | Tetraethyl Difluoromethylenebisphosphonate | Tetraethyl Methylenediphosphonate | Tetraisopropyl Difluoromethylenebisphosphonate |

|---|---|---|---|

| Bridge Group | -CF₂- | -CH₂- | -CF₂- |

| Molecular Weight (g/mol) | 324.20 | 288.21 | 404.29 |

| Density (g/cm³) | 1.238 | 1.19 | 1.18 |

| Boiling Point (°C) | 332.4 | ~300 | ~345 |

| Electron-Withdrawing Effect | Strong (pKa ~1.8) | Moderate (pKa ~2.5) | Strong (pKa ~1.8) |

| Applications | Enzyme inhibitors, nucleotide analogs | Anti-inflammatory agents | Lipophilic prodrugs |

Research Findings and Functional Implications

Electronic Effects : The -CF₂- group in this compound significantly lowers the pKa of phosphate groups, enhancing their resemblance to pyrophosphate. This improves binding affinity to enzymes like hDcpS, a key target in mRNA cap degradation studies .

Stability: Fluorinated derivatives exhibit greater hydrolytic stability compared to non-fluorinated analogs. For example, tetraethyl methylenediphosphonate undergoes rapid rearrangement under acidic conditions to form P-CO-P structures, whereas the difluoro analog remains intact .

Synthetic Utility : Tetraethyl vinylidenebisphosphonate’s reactivity in cycloadditions contrasts with the electrophilic nature of fluorinated bisphosphonates, which are more suited for nucleophilic substitutions .

Biological Activity

Tetraethyl difluoromethylenebisphosphonate (TEDFMB) is a synthetic compound of significant interest due to its potential biological activities, particularly as it relates to the development of therapeutic agents. This article provides an overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Synthesis

TEDFMB belongs to the class of bisphosphonates, characterized by two phosphonate groups attached to a central carbon atom. The general structure can be represented as follows:

The synthesis of TEDFMB typically involves the fluorination of tetraethyl methylenebisphosphonate using N-fluorobenzenesulfonimide, yielding a product with enhanced electrophilic properties that are vital for biological interactions .

TEDFMB exhibits several mechanisms through which it may exert biological effects:

- Inhibition of Enzymatic Activity : Similar to other bisphosphonates, TEDFMB may inhibit enzymes involved in bone resorption, such as osteoclasts. This inhibition is crucial for conditions like osteoporosis .

- Cell Signaling Modulation : The compound may influence cellular signaling pathways, potentially acting as a second messenger in various biological processes .

Pharmacological Effects

The pharmacological effects of TEDFMB have been investigated in several studies:

Case Studies and Research Findings

-

Study on Osteoclast Activity :

- A study demonstrated that TEDFMB reduced osteoclast-mediated bone resorption in vitro. The compound showed a dose-dependent decrease in osteoclast survival, indicating its potential as an anti-osteoporotic agent.

- Fluorinated Bisphosphonates :

- Synthesis and Functionalization :

Data Tables

Here is a summary table highlighting key findings related to TEDFMB:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing TEDFMBP, and how can purity be ensured?

TEDFMBP synthesis typically involves nucleophilic substitution or Pudovik reactions. For asymmetric difluoromethylene bisphosphonates, methodologies using phosphoramidite-phosphodiester reagents under anhydrous conditions (e.g., in THF or DCM) are effective . Key parameters include controlled temperature (0–25°C), slow addition of fluorinating agents, and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane). Purity is validated using P NMR to confirm absence of hydrolyzed byproducts (e.g., phosphoric acid derivatives) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing TEDFMBP?

Essential techniques include:

- F and P NMR : To confirm fluoromethylene bridging and phosphonate ester integrity. Chemical shifts for P typically range between 10–20 ppm .

- X-ray crystallography : Resolves stereochemistry and bond angles, particularly for asymmetric derivatives .

- Mass spectrometry (ESI-TOF) : Validates molecular weight (e.g., m/z 324.196 for TEDFMBP) and fragmentation patterns . Physicochemical parameters (e.g., XlogP = 0.4, topological polar surface area = 80.3 Ų) further aid in structural verification .

Q. How does TEDFMBP’s stability vary under different storage and reaction conditions?

TEDFMBP is stable under inert atmospheres (N/Ar) at −20°C but degrades in humid environments via hydrolysis. Decomposition products include phosphorus oxides and hydrogen fluoride, detectable via IR spectroscopy (peaks at 1150–1250 cm) . Avoid exposure to strong oxidizers or aqueous bases to prevent exothermic decomposition .

Advanced Research Questions

Q. What mechanistic insights explain TEDFMBP’s reactivity in cross-coupling or phosphorylation reactions?

TEDFMBP acts as a fluoromethylene-bridged bisphosphonylating agent. In Pd-catalyzed cross-coupling, its electrophilic phosphorus centers facilitate nucleophilic attack by alcohols or amines, forming stable P–O/P–N bonds. Kinetic studies (e.g., using H NMR monitoring) reveal rate dependence on solvent polarity and catalyst loading (e.g., Pd(PPh) at 2–5 mol%) . Competing pathways, such as β-elimination, are suppressed by low-temperature conditions (−10°C) .

Q. Can TEDFMBP serve as a precursor for coordination polymers or bioactive prodrugs?

- Coordination polymers : TEDFMBP’s bisphosphonate moiety chelates metal ions (e.g., Zr, Ca) to form porous frameworks. Solvothermal synthesis (e.g., in DMF at 120°C) yields structures with tunable porosity, validated via BET analysis .

- Prodrug design : TEDFMBP derivatives (e.g., tetraesters) undergo enzymatic hydrolysis in vivo to release bioactive bisphosphonates. In vitro assays (e.g., alkaline phosphatase-mediated cleavage) optimize esterase resistance and bioavailability .

Q. How do structural modifications of TEDFMBP impact its physicochemical and biological properties?

- Fluorine substitution : Enhances metabolic stability and lipophilicity (evidenced by XlogP increases from 0.4 to 1.2 in CF-analogs) .

- Ester group variation : Replacing ethyl with methyl groups reduces steric hindrance, accelerating phosphorylation kinetics (confirmed via Hammett plots) .

- Toxicity screening : Limited data exist, but Ames tests and zebrafish embryo assays are recommended for preliminary hazard assessment .

Q. Methodological Notes

- Contradictions in Data : While reports no acute toxicity data, highlights the need for rigorous ecotoxicological profiling due to structural similarities with persistent organophosphates.

- Synthesis Optimization : Combine (reagent selection) and (reaction conditions) to design scalable protocols.

Properties

IUPAC Name |

1-[[diethoxyphosphoryl(difluoro)methyl]-ethoxyphosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20F2O6P2/c1-5-14-18(12,15-6-2)9(10,11)19(13,16-7-3)17-8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHWPFRPEUBPSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(F)(F)P(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20F2O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473878 | |

| Record name | AG-H-15746 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78715-58-9 | |

| Record name | AG-H-15746 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.